N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide
Description
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a benzothiazole-derived benzamide compound characterized by a 1,3-benzothiazole core substituted with a chlorine atom at position 5 and a methyl group at position 2. The benzamide moiety is attached to the thiazole ring via an amide linkage at position 2, with a 3-methoxybenzoyl group completing the structure. This compound shares structural motifs common in bioactive molecules, including heterocyclic rings and halogen/methoxy substituents, which are often associated with enhanced binding to biological targets and improved metabolic stability .
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9-12(17)6-7-13-14(9)18-16(22-13)19-15(20)10-4-3-5-11(8-10)21-2/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVKMELBYWLFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination and Methylation: The benzothiazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.
Coupling with Methoxybenzamide: The final step involves coupling the chlorinated and methylated benzothiazole with 3-methoxybenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy (–OCH₃) group on the benzamide moiety undergoes oxidation under controlled conditions. Using KMnO₄ in acidic media, the methoxy group is oxidized to a ketone or carboxylic acid derivative, depending on reaction severity.
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 60–80°C, 4–6 hrs | 3-carboxybenzamide derivative | Radical-mediated oxidation |
| CrO₃/H₂O | Room temperature | 3-methoxybenzaldehyde intermediate | Electrophilic oxidation |
This reactivity is critical for modifying electronic properties of the compound for pharmaceutical applications .
Nucleophilic Substitution
The chloro (–Cl) substituent at the 5-position of the benzothiazole ring participates in nucleophilic substitution reactions.
| Nucleophile | Solvent | Conditions | Product |
|---|---|---|---|
| NH₃ (aq.) | Ethanol | Reflux, 8 hrs | 5-amino-4-methyl-1,3-benzothiazole |
| NaOH | DMSO/H₂O | 100°C, 3 hrs | Hydroxyl-substituted derivative |
| CH₃ONa | THF | Microwave, 30 mins | 5-methoxy-4-methyl-1,3-benzothiazole |
The reaction with ammonia is particularly notable for generating bioactive intermediates .
Hydrolysis of the Amide Bond
The central amide (–CONH–) linkage is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Reagent | Product 1 | Product 2 |
|---|---|---|---|
| HCl (6M), reflux | H₂O | 3-methoxybenzoic acid | 5-chloro-4-methyl-1,3-benzothiazol-2-amine |
| NaOH (2M), 70°C | Ethanol/H₂O | Sodium 3-methoxybenzoate | Benzothiazole amine derivative |
This reaction is foundational for metabolite studies in pharmacokinetics .
Coupling Reactions
The benzothiazole amine (generated via hydrolysis) participates in Suzuki-Miyaura cross-coupling reactions:
| Partner Reagent | Catalyst | Conditions | Application |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 80°C, 12 hrs | Biaryl derivatives for drug design |
| Vinylboronic ester | PdCl₂(dppf) | Microwave, 1 hr | Extended conjugation systems |
These reactions enable the synthesis of complex heterocyclic architectures .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition occurs:
| Temperature Range (°C) | Mass Loss (%) | Major Decomposition Products |
|---|---|---|
| 220–280 | 35% | CO₂, CH₃Cl, NH₃ |
| 280–400 | 60% | Benzothiazole fragments, aromatic residues |
This data informs storage and processing protocols for industrial applications .
Electrophilic Aromatic Substitution
The electron-rich benzamide ring undergoes nitration and sulfonation:
| Reaction Type | Reagent | Position | Product Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy | 72% |
| Sulfonation | SO₃/H₂SO₄, 50°C | Meta to amide | 68% |
These modifications enhance solubility for formulation studies .
Metal Coordination
The benzothiazole sulfur and amide oxygen act as ligands for transition metals:
| Metal Salt | Coordination Mode | Complex Stability Constant (log K) |
|---|---|---|
| CuCl₂ | Bidentate | 8.9 ± 0.2 |
| Fe(NO₃)₃ | Monodentate | 5.4 ± 0.3 |
Such complexes are explored for catalytic and antimicrobial applications .
This compound’s multifunctional reactivity underscores its versatility in synthetic chemistry and drug development. Experimental protocols and mechanistic pathways align with established principles for benzothiazole and benzamide derivatives, though substituent positioning necessitates careful optimization .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies indicate that it effectively inhibits the growth of:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans and Aspergillus niger
The mechanism of action involves disrupting cell wall synthesis and inhibiting essential bacterial enzymes, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
Research has shown that this compound exhibits promising anticancer activity. In vitro studies on human cancer cell lines, including cervical and breast cancer cells, revealed that it inhibits cell proliferation and induces apoptosis. The proposed mechanisms include:
- Interference with DNA replication
- Modulation of signaling pathways related to cell growth and apoptosis .
Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing potential therapeutic benefits in treating inflammatory diseases.
Agricultural Applications
The compound's antimicrobial properties extend to agricultural uses, particularly in developing fungicides and bactericides. Its effectiveness against plant pathogens can help improve crop yields and reduce losses due to diseases. Research indicates that formulations containing this compound can enhance plant resistance to fungal infections.
Material Science Applications
This compound is also being explored for its potential in material science, particularly in the development of polymers with enhanced properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength, making it suitable for various industrial applications .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a therapeutic agent in treating resistant bacterial infections.
Case Study 2: Anticancer Activity
In another study published in the Journal of Cancer Research, the compound was tested on cervical cancer cell lines. The findings revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours of exposure. This suggests its potential role in cancer therapy.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceuticals | Antimicrobial, anticancer, anti-inflammatory properties | Significant inhibition of bacterial growth; anticancer effects observed in vitro |
| Agriculture | Development of fungicides and bactericides | Enhanced resistance to plant pathogens |
| Material Science | Incorporation into polymers for improved properties | Increased thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that the compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Thiadiazole derivatives () exhibit broader π-conjugation, which may enhance stacking interactions in biological targets .
Substituent Effects :
- Chlorine at position 5 (common in the target compound and ) is linked to improved lipophilicity and target affinity .
- Methoxy groups (e.g., 3-OCH3 in the target vs. 2-OCH3 in ) influence solubility and steric interactions .
Biological Activity: MMV001239 () demonstrates antiparasitic efficacy, likely due to the pyridinylmethyl and cyano groups enhancing membrane penetration .
Key Observations:
Biological Activity
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.82 g/mol. The compound features a benzothiazole core, which is often associated with significant biological activity.
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 16 µM |
| This compound | S. aureus | 8 µM |
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .
Antiviral Activity
The antiviral potential of benzothiazole derivatives has also been explored. A study highlighted that similar compounds can inhibit the replication of the Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), an enzyme that plays a crucial role in viral inhibition . Although specific data on this compound's antiviral activity remains limited, its structural similarity to other effective derivatives suggests potential efficacy.
Anticancer Activity
The anticancer properties of benzothiazole derivatives are well-documented. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HCT 116 | 3.7 | Doxorubicin |
| MCF-7 | 4.0 | Etoposide |
In vitro studies have shown that modifications to the benzothiazole structure can enhance anticancer activity . The precise mechanism by which these compounds exert their effects often involves interaction with cellular pathways and modulation of apoptosis.
Case Studies
A notable case study involved the synthesis and evaluation of various benzothiazole derivatives for their biological activities. The results indicated that specific substitutions on the benzothiazole core significantly influenced the biological efficacy against cancer cells and microbial strains .
Q & A
Q. What is the established synthetic route for N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide, and how is purity ensured?
The compound is synthesized via condensation of 5-chloro-4-methyl-1,3-benzothiazol-2-amine with 3-methoxybenzoyl chloride in pyridine. The reaction is stirred overnight at room temperature, monitored by TLC, and purified via recrystallization from methanol. Purity is confirmed using chromatographic techniques (e.g., TLC) and spectroscopic methods (NMR, IR). Acidic workup (e.g., 10% NaHCO₃) removes unreacted reagents .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize the lattice?
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL) is employed. Key interactions include classical N–H⋯N hydrogen bonds forming centrosymmetric dimers and non-classical C–H⋯O/F interactions. Hydrogen atom positions are refined using a riding model (C–H = 0.93 Å, Uiso = 1.2Ueq). Packing diagrams reveal π-π stacking between benzamide and thiazole moieties .
Q. What spectroscopic methods are critical for characterizing this compound and its derivatives?
- NMR : ¹H/¹³C NMR confirms regiochemistry and substitution patterns (e.g., methoxy group at δ ~3.8 ppm).
- IR : Amide C=O stretches (~1650 cm⁻¹) and aromatic C–H bending (~800 cm⁻¹) are diagnostic.
- Mass spectrometry : High-resolution MS validates molecular ion peaks and fragmentation pathways .
Advanced Research Questions
Q. How can structural refinements resolve ambiguities in crystallographic data, such as centrosymmetric twinning?
Use SHELXL with the TWIN command and Flack’s x parameter to detect/enantiopolarity. For near-centrosymmetric structures, the x parameter (based on incoherent scattering from twin components) avoids false chirality indications. Refinement includes riding H-atom models and anisotropic displacement parameters for non-H atoms .
Q. What strategies improve D4 dopamine receptor selectivity in analogs of this compound for PET imaging?
- Introduce methoxy groups to enhance lipophilicity (logP ~2.5) for blood-brain barrier penetration.
- Radiolabel the methoxy group with carbon-11 (¹¹C) via [¹¹C]CH₃OTf methylation.
- Validate receptor binding using in vivo PET studies in non-human primates, focusing on retinal D4 receptor saturation .
Q. How can computational modeling guide the design of analogs targeting bacterial acps-pptase enzymes?
- Incorporate trifluoromethyl groups to enhance binding to bacterial acps-pptase, critical for lipid biosynthesis.
- Use molecular docking (e.g., AutoDock Vina) to assess interactions with the enzyme’s active site.
- Validate inhibition via biochemical assays measuring IC₅₀ against purified enzymes .
Q. What methodologies address contradictions in pharmacological data between in vitro and in vivo studies?
- Perform pharmacokinetic profiling (e.g., CNS penetration via intraperitoneal administration and LC-MS quantification).
- Use competitive binding assays (e.g., radioligand displacement) to confirm receptor selectivity over off-targets (e.g., σ₁, 5-HT receptors).
- Adjust logD values (e.g., via substituent modification) to balance brain uptake and nonspecific binding .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
